

An In-depth Technical Guide to 16:0-18:1 PG-d31

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Compound of Interest

Compound Name: 16:0-18:1 PG-d31

Cat. No.: B1421392

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Introduction

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol), commonly abbreviated as **16:0-18:1 PG-d31**, is a deuterated form of a specific phosphatidylglycerol (PG) lipid.[1] Phosphatidylglycerols are a class of glycerophospholipids that are important components of biological membranes and are precursors for other lipids. The nomenclature "16:0-18:1" specifies the fatty acid chains attached to the glycerol backbone: a 16-carbon saturated fatty acid (palmitic acid) and an 18-carbon monounsaturated fatty acid (oleic acid). The "-d31" suffix indicates that 31 hydrogen atoms on the palmitic acid chain have been replaced by deuterium, a stable heavy isotope of hydrogen.[1]

This isotopic labeling makes **16:0-18:1 PG-d31** an invaluable tool for researchers, particularly in the field of lipidomics. Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart and other similar lipid species in complex biological samples using mass spectrometry-based techniques like LC-MS and GC-MS.[2][3][4] The deuterium labeling increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the endogenous analyte while behaving similarly during sample preparation and analysis.

Physicochemical Properties

The key quantitative data for **16:0-18:1 PG-d31** are summarized below. This information is critical for experimental design, including the preparation of standard solutions and the configuration of mass spectrometry instrumentation.

Property	Value	Reference(s)
Synonym	1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]	[1]
Molecular Formula	C40H45D31NaO10P	[5]
Molecular Weight	802.18 g/mol (sodium salt)	[5]
Exact Mass	801.702	[1]
CAS Number	327178-87-0	[5]
Purity	>99% (as determined by TLC)	[4][6]
Form	Available as a powder or in chloroform solution	[4][6]
Storage Temperature	-20°C	[5][6]

Core Application and Experimental Principles

The fundamental utility of **16:0-18:1 PG-d31** lies in its role as an internal standard for quantitative analysis.[2][3] In lipidomics, accurately measuring the absolute or relative abundance of specific lipids is crucial. However, the process from sample collection to final analysis is prone to variability, including incomplete extraction, sample loss during handling, and fluctuations in instrument signal.

By adding a known quantity of **16:0-18:1 PG-d31** to a sample at the very beginning of the workflow, it experiences the same procedural variations as the endogenous (unlabeled) 16:0-18:1 PG. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and has nearly the same ionization efficiency in the mass spectrometer. The key difference is its higher mass, which allows the mass spectrometer to detect and quantify it independently from the endogenous version.

The final quantification is based on the ratio of the signal from the endogenous lipid to the signal from the known amount of the deuterated internal standard. This ratio-based approach corrects for experimental inconsistencies, leading to highly accurate and reproducible measurements. This technique has been successfully applied in various research contexts,

including yeast lipid profiling and the analysis of lipids in asthenozoospermic spermatozoa and high-fat diet mice.[6][7][8]

Experimental Protocol: Quantitative Lipidomics using an Internal Standard

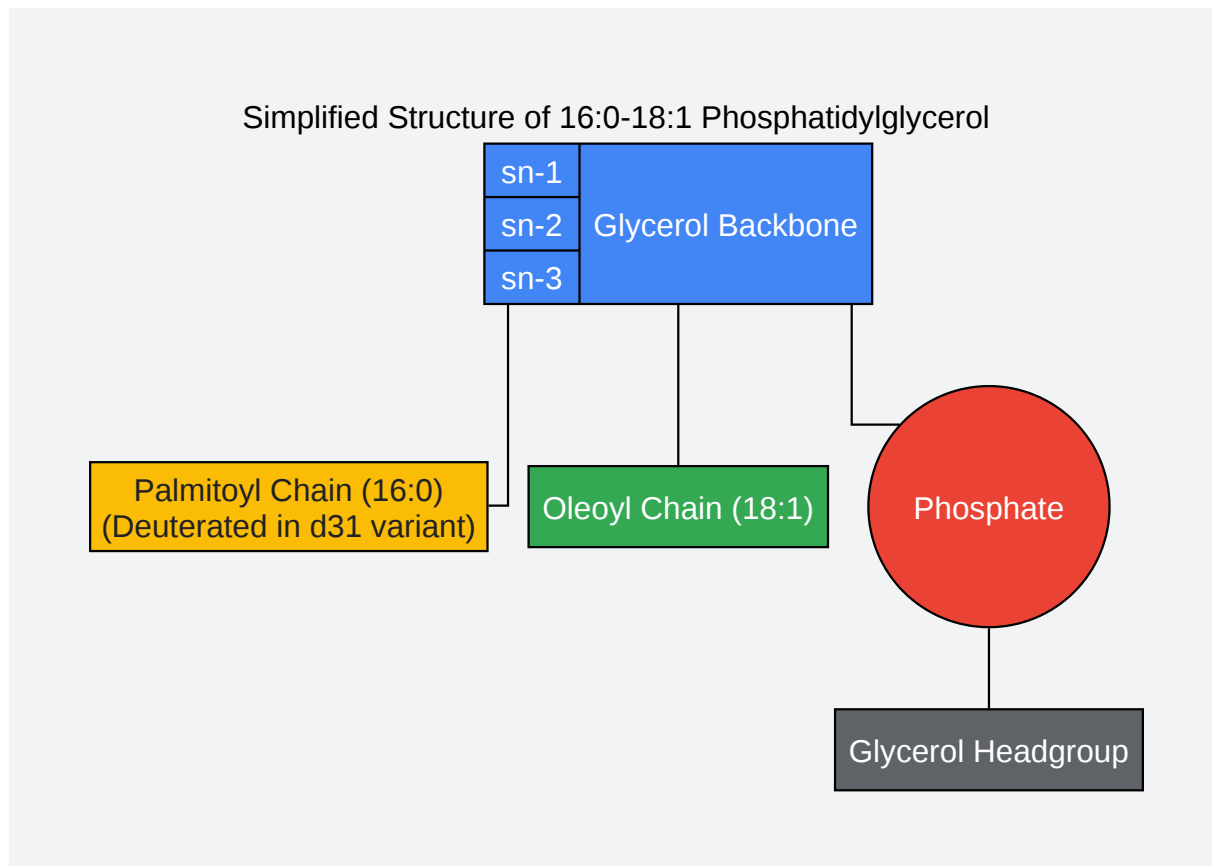
The following outlines a typical workflow for the quantification of phosphatidylglycerols in a biological sample using **16:0-18:1 PG-d31** as an internal standard.

- Sample Preparation and Homogenization:
 - A biological sample (e.g., tissue, cells, biofluid) is accurately weighed or its volume measured.
 - The sample is homogenized in a suitable buffer to disrupt cellular structures and release lipids.
- Internal Standard Spiking:
 - A precise, known amount of **16:0-18:1 PG-d31**, dissolved in an appropriate solvent like chloroform or methanol, is added to the homogenate. This step is critical and must be performed before lipid extraction.
- Lipid Extraction:
 - A biphasic solvent system, typically based on the methods of Folch or Bligh & Dyer, is used to separate lipids from other cellular components.
 - A common solvent mixture is chloroform/methanol/water. After vigorous mixing and centrifugation, the lipids partition into the lower organic phase (chloroform).
 - The organic phase containing both the endogenous lipids and the spiked internal standard is carefully collected. The solvent is then evaporated, often under a stream of nitrogen, to yield the total lipid extract.
- Sample Analysis by LC-MS/MS:

- The dried lipid extract is reconstituted in a suitable injection solvent.
- The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, often equipped with a C18 column for reverse-phase separation.[9]
- The separated lipids are introduced into a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument, typically using electrospray ionization (ESI).[4][9]
- The mass spectrometer is configured to detect the specific mass-to-charge ratios (m/z) for both the endogenous 16:0-18:1 PG and the deuterated standard, **16:0-18:1 PG-d31**.
- Data Processing and Quantification:
 - The chromatographic peaks corresponding to the analyte and the internal standard are integrated to determine their respective areas.
 - A response ratio is calculated: (Peak Area of Endogenous PG) / (Peak Area of PG-d31 Standard).
 - This ratio is used to determine the concentration of the endogenous lipid by comparing it against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Visualizations

Molecular Structure of 16:0-18:1 PG

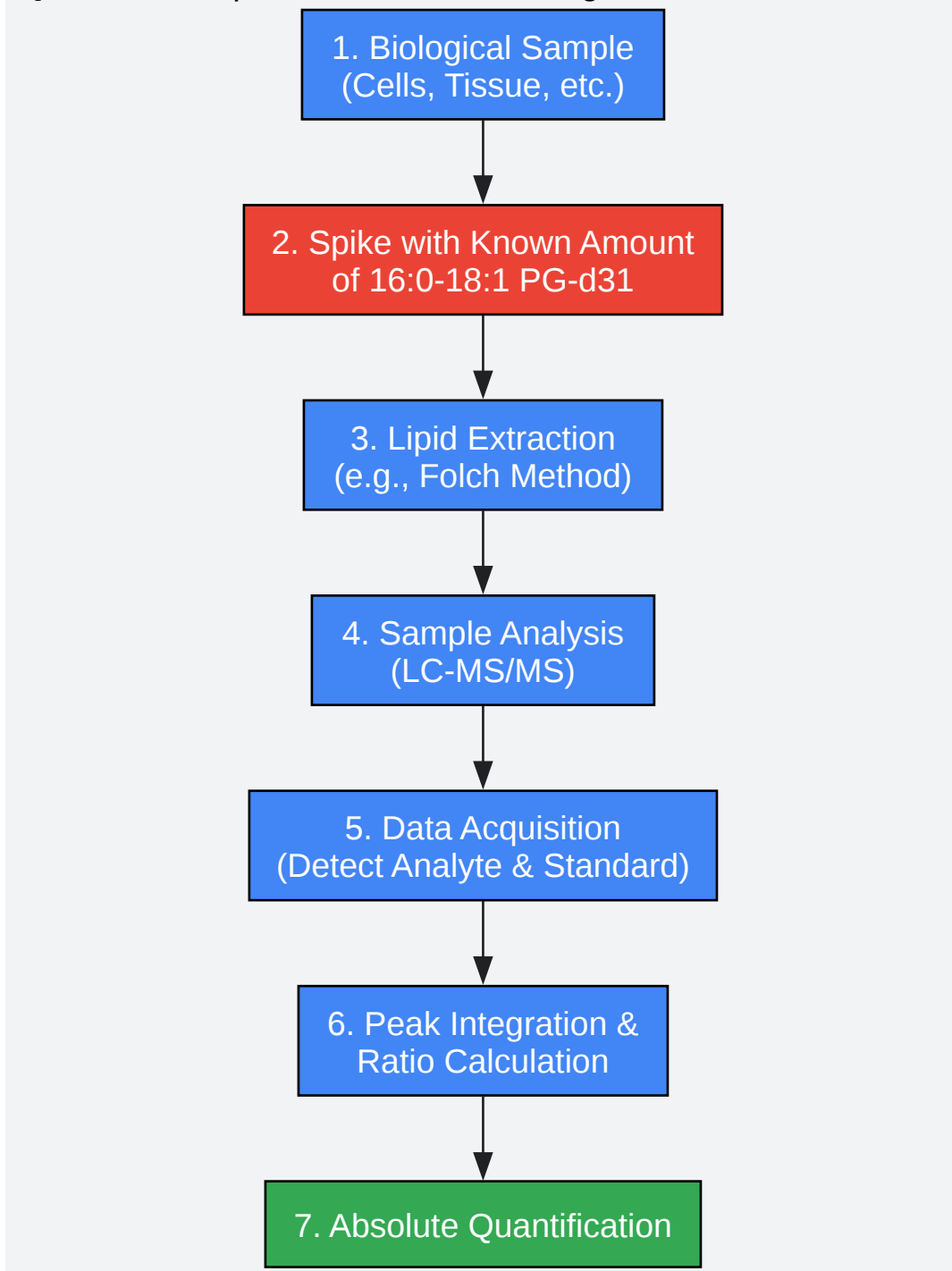


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Caption: Molecular structure of 16:0-18:1 PG.

Lipidomics Experimental Workflow

Quantitative Lipidomics Workflow using a Deuterated Standard



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Caption: Workflow for quantification using a deuterated internal standard.

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